molecular formula C17H14FN3O2S2 B2358700 N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021091-97-3

N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2358700
CAS No.: 1021091-97-3
M. Wt: 375.44
InChI Key: AJBRGHBAGZPHEU-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-((3-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” contains several functional groups including a thiazole ring and a thiophene ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a thiophene ring, both of which are five-membered heterocyclic rings containing sulfur . The compound also contains a fluorophenyl group and an amide group .

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-assisted Synthesis of Hybrid Molecules : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include 1,3-thiazole nucleus, were synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity, antiurease activity, and antilipase activity (Başoğlu et al., 2013).

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was prepared and reacted to yield various derivatives. These compounds were studied as antibiotics and showed activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Synthesis and Characterization

  • Synthesis and Characterization of Benzodioxaphosphole-Tetrazol-Thiophene-2-Carboxamides : These compounds were synthesized and characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. They were subjected to biological evaluation and molecular docking studies (Talupur et al., 2021).

  • Carbon Dots with High Fluorescence Quantum Yield : The study showed that organic fluorophores are the main ingredients and fluorescence origins in N,S-CDs, expanding their applications in various fields (Shi et al., 2016).

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones : The title compounds were synthesized and screened for antifungal and antibacterial activities, showing significant results against various strains (Patel & Patel, 2010).

  • Synthesis and Anticancer Activity of Thiophene Derivatives : These derivatives were synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against four cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Properties

IUPAC Name

N-[4-[3-(3-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S2/c18-11-3-1-4-12(9-11)19-15(22)7-6-13-10-25-17(20-13)21-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBRGHBAGZPHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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